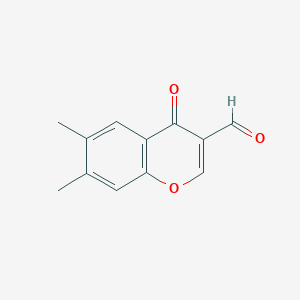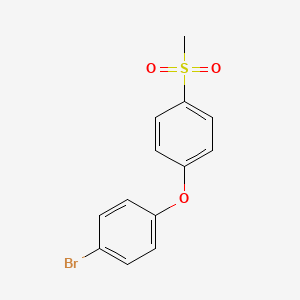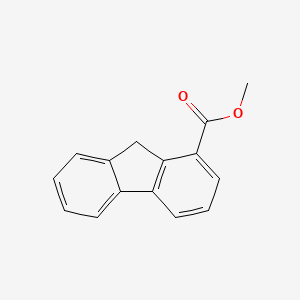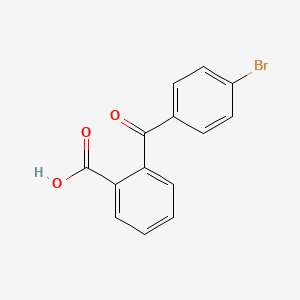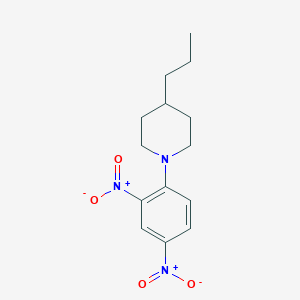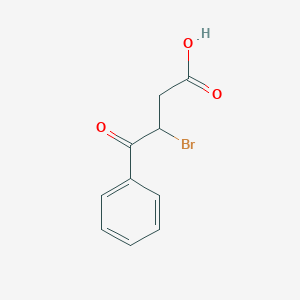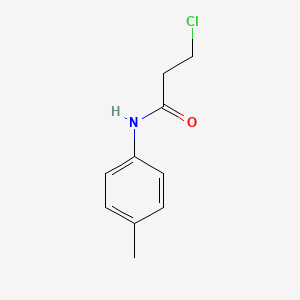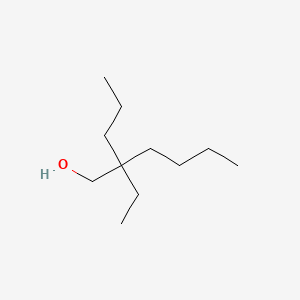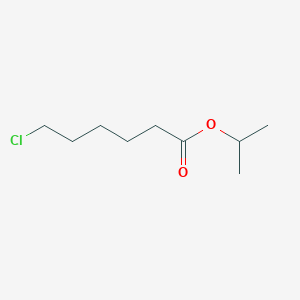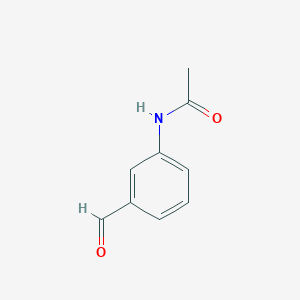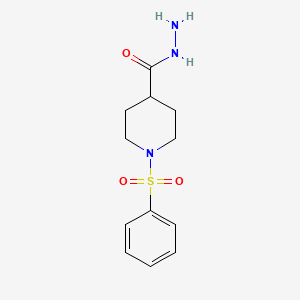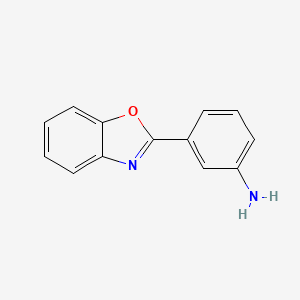
3-Benzooxazol-2-yl-phenylamine
説明
3-Benzooxazol-2-yl-phenylamine is a chemical compound that features a benzooxazole moiety, which is a fused benzene and oxazole ring system, attached to a phenylamine group. This structure is a common motif in various synthetic compounds that exhibit a range of biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 3-Benzooxazol-2-yl-phenylamine often involves the formation of the benzooxazole ring followed by its functionalization. For instance, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, a related compound, is synthesized from its diazonium chloride with appropriate active methylene compounds . Another example includes the synthesis of 3-(4-(4-(1H-benzo[d]imidazole-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives, which are synthesized from related diamine precursors through condensation-cyclization reactions .
Molecular Structure Analysis
The molecular structure of benzooxazole derivatives is characterized by the presence of the benzooxazole unit, which is similar across different derivatives. For example, the crystal structure of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, shows the benzothiazole unit with specific bond lengths and angles that are consistent with other benzothiazole derivatives .
Chemical Reactions Analysis
The reactivity of benzooxazole derivatives can vary depending on the substituents attached to the core structure. For instance, the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones in the presence of triethylamine leads to the formation of thiazolidene-2-imine derivatives rather than imidazole-2-thione derivatives . Additionally, the reaction of 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine with arylamines leads to the formation of 3-arylamino-1-oxo-1-phenylpropanes through a retroaldol type reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzooxazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the bond lengths and angles, which can affect the compound's reactivity and physical properties. For example, the lengthening of certain bond distances in the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate may be attributed to steric interactions .
科学的研究の応用
Specific Scientific Field
The specific scientific field is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
“3-Benzooxazol-2-yl-phenylamine” is used as a privileged scaffold in the design of novel chemical entities with antiprotozoal and antimicrobial activities . It is utilized in the synthesis of a series of derivatives, including 3-benzoxazoloyl acetamide and butyramide derivatives .
Detailed Description of the Methods of Application or Experimental Procedures
These novel analogs were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . The biological evaluation of all target compounds as potential antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents was performed by various well-established cell-based methods .
Thorough Summary of the Results or Outcomes Obtained
Compounds 6d and 5a showed promising biological screening data . The amidation of 3-benzoxazolyl aniline 1 with the chloroacetyl functional group resulted in good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal species . Moreover, chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents . The molecular docking study rationalizes the relative inhibitory activity of compound 5a as an antimalarial agent with the deregulation of PfPNP activity which has emerged as a major mechanism of these targets .
特性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVJDKRJPAKQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352194 | |
| Record name | 3-Benzooxazol-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzooxazol-2-yl-phenylamine | |
CAS RN |
41373-36-8 | |
| Record name | 3-Benzooxazol-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzoxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

